3,3-Difluorocyclobutane-1-sulfonyl chloride 3,3-Difluorocyclobutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1310729-90-8
VCID: VC6376313
InChI: InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2
SMILES: C1C(CC1(F)F)S(=O)(=O)Cl
Molecular Formula: C4H5ClF2O2S
Molecular Weight: 190.59

3,3-Difluorocyclobutane-1-sulfonyl chloride

CAS No.: 1310729-90-8

Cat. No.: VC6376313

Molecular Formula: C4H5ClF2O2S

Molecular Weight: 190.59

* For research use only. Not for human or veterinary use.

3,3-Difluorocyclobutane-1-sulfonyl chloride - 1310729-90-8

Specification

CAS No. 1310729-90-8
Molecular Formula C4H5ClF2O2S
Molecular Weight 190.59
IUPAC Name 3,3-difluorocyclobutane-1-sulfonyl chloride
Standard InChI InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2
Standard InChI Key QXYNIWCYMQIZBV-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)S(=O)(=O)Cl

Introduction

Structural Characteristics

Molecular Geometry and Bonding

The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its inherent ring strain. The 1-position is occupied by a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}), while two fluorine atoms are bonded to the 3-position carbons. This arrangement creates a planar sulfonyl moiety and a puckered cyclobutane ring, with bond angles deviating from the ideal tetrahedral geometry due to strain. The fluorine atoms’ electronegativity induces electron withdrawal, polarizing adjacent bonds and enhancing the sulfonyl chloride’s electrophilicity.

Table 1: Key Structural Identifiers

PropertyValue
CAS Number1310729-90-8
Molecular FormulaC4H5ClF2O2S\text{C}_4\text{H}_5\text{ClF}_2\text{O}_2\text{S}
Molecular Weight190.59 g/mol
IUPAC Name3,3-Difluorocyclobutane-1-sulfonyl chloride
SMILESC1C(CC1(F)F)S(=O)(=O)Cl
InChIKeyQXYNIWCYMQIZBV-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹⁹F NMR: Two equivalent fluorine atoms produce a singlet at approximately δ110\delta -110 to 115-115 ppm.

  • ¹H NMR: Cyclobutane protons appear as a multiplet (δ2.83.2\delta 2.8–3.2) due to ring strain and coupling with fluorine. The absence of protons near the sulfonyl group confirms its substitution pattern.

Infrared (IR) Spectroscopy:

  • Strong absorption bands at 1370cm1\sim 1370 \, \text{cm}^{-1} (asymmetric S=O stretch) and 1170cm1\sim 1170 \, \text{cm}^{-1} (symmetric S=O stretch).

  • C-F stretches appear between 10001100cm11000–1100 \, \text{cm}^{-1}.

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis typically begins with a brominated cyclobutane precursor. Oxidative chlorination using chlorine gas or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) in the presence of a radical initiator (e.g., AIBN) yields the sulfonyl chloride. Alternative routes involve thiol oxidation: a cyclobutane thiol derivative is treated with chlorine gas under acidic conditions to form the sulfonyl chloride.

Representative Reaction Pathway:

Cyclobutane-SH+3Cl2H2OCyclobutane-SO2Cl+3HCl\text{Cyclobutane-SH} + 3\text{Cl}_2 \xrightarrow{\text{H}_2\text{O}} \text{Cyclobutane-SO}_2\text{Cl} + 3\text{HCl}

Industrial Production Challenges

Industrial synthesis requires stringent control over reaction conditions to minimize ring-opening side reactions. Continuous flow reactors are employed to enhance heat dissipation and reduce degradation. Purification involves fractional distillation under reduced pressure (b.p.120125C\text{b.p.} \sim 120–125^\circ\text{C}), with yields exceeding 70% in optimized setups.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile substitution with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The fluorine atoms’ electron-withdrawing effect accelerates reactivity compared to non-fluorinated analogs.

Example Reaction with Amines:

C4H5F2SO2Cl+RNH2C4H5F2SO2NHR+HCl\text{C}_4\text{H}_5\text{F}_2\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{C}_4\text{H}_5\text{F}_2\text{SO}_2\text{NHR} + \text{HCl}

Ring-Opening Reactions

Under basic conditions, the cyclobutane ring may undergo strain-driven cleavage. For instance, treatment with aqueous NaOH produces a sulfonate salt and a difluorinated diol:

C4H5F2SO2Cl+2NaOHNaSO3C4H5F2+HO(CH2)2F2OH+NaCl\text{C}_4\text{H}_5\text{F}_2\text{SO}_2\text{Cl} + 2\text{NaOH} \rightarrow \text{NaSO}_3\text{C}_4\text{H}_5\text{F}_2 + \text{HO}(\text{CH}_2)_2\text{F}_2\text{OH} + \text{NaCl}

Applications in Pharmaceutical Research

Drug Candidate Synthesis

The compound’s sulfonyl chloride group serves as a key handle for introducing sulfonamide moieties into bioactive molecules. Fluorine atoms enhance metabolic stability and membrane permeability, making derivatives attractive for kinase inhibitors and protease antagonists.

Case Study: Anticancer Agents

Derivatives of 3,3-difluorocyclobutane-1-sulfonyl chloride have been explored as VEGFR-2 inhibitors. The sulfonamide group interacts with the kinase’s ATP-binding pocket, while the fluorinated cyclobutane improves pharmacokinetic properties.

Agrochemistry

In agrochemicals, the compound is used to synthesize sulfonylurea herbicides. Its fluorine atoms reduce environmental persistence compared to chlorinated analogs, aligning with green chemistry initiatives.

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